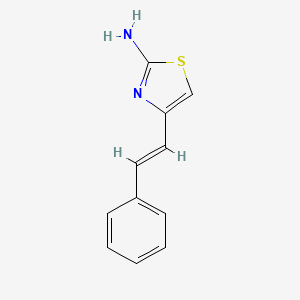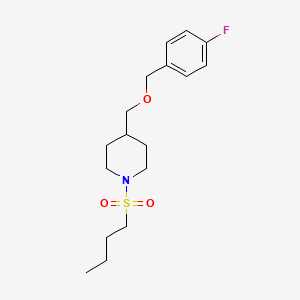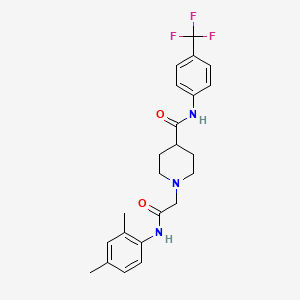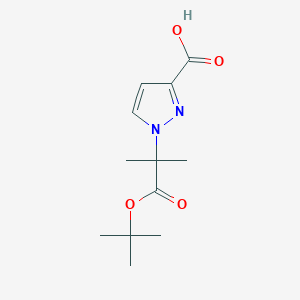![molecular formula C8H7F3N2O B2995502 [4-(Trifluoromethyl)phenyl]urea CAS No. 343247-65-4](/img/structure/B2995502.png)
[4-(Trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trifluoromethyl)phenyl]urea: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethyl)phenyl group have been found to exhibit various pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that oxidation, reduction, photolysis, and hydrolysis play key roles in the degradation of compounds containing a trifluoromethyl group .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their pharmacokinetic properties .
Result of Action
It’s known that compounds containing a trifluoromethyl group can exhibit various pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their stability and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
The [4-(Trifluoromethyl)phenyl]urea compound interacts with human soluble epoxide hydrolase (sEH), acting as an inhibitor . This interaction is facilitated by the lipophilic 4-(trifluoromethoxy)phenyl fragment present in the compound .
Cellular Effects
For instance, they have been used in the design of inhibitors of sEH, which is a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme sEH, inhibiting its function . The 4-(trifluoromethoxy)phenyl group in the compound may participate in binding to other sites of the enzyme .
Metabolic Pathways
It is known to interact with sEH, suggesting it may be involved in the metabolism of epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]urea typically involves the reaction of 4-(Trifluoromethyl)phenyl isocyanate with an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
4-(Trifluoromethyl)phenyl isocyanate+Amine→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoromethyl)phenyl]urea can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or urea moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(Trifluoromethyl)benzoic acid , while reduction may produce 4-(Trifluoromethyl)aniline .
Scientific Research Applications
Chemistry:
Catalysis: [4-(Trifluoromethyl)phenyl]urea is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of trifluoromethylated compounds with biological systems.
Industry:
Agriculture: this compound derivatives are explored as potential agrochemicals with herbicidal or pesticidal activity.
Electronics: The compound is used in the development of advanced electronic materials with improved performance characteristics.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenyl]isocyanate
- [4-(Trifluoromethyl)phenyl]amine
- [4-(Trifluoromethyl)benzoic acid
Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl]urea stands out due to its unique combination of a trifluoromethyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOVQSKNBEYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the structural features of [4-(Trifluoromethyl)phenyl]urea derivatives and how are they characterized?
A1: this compound derivatives are characterized by a urea functional group linked to a phenyl ring substituted with a trifluoromethyl group at the para position. This core structure can be further modified with various substituents, influencing the compound's properties and activities.
Q2: What biological activities have been reported for this compound derivatives?
A2: Research has shown that certain this compound derivatives exhibit notable biological activities:
- Inhibition of Chitin Synthesis: Compounds like 1-(2,6-Difluorobenzoyl)-3-[4-(trifluoromethyl)phenyl]urea have demonstrated inhibitory effects on chitin synthesis []. This finding suggests potential applications in controlling insect populations, as chitin is a crucial component of insect exoskeletons.
- Adenosine Deaminase (ADA) Inhibition: Derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one ring system, such as 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, have emerged as potent ADA inhibitors []. These compounds hold promise for treating conditions like colitis, where ADA activity is elevated.
- Insect Sterilization: Studies on the boll weevil (Anthonomus grandis) have shown that AI3-63223 (1-(2,6-difluorobenzoyl)-3-[4-(trifluoromethyl) phenyl]urea) acts as a potent sterilant, effectively suppressing reproduction in both male and female weevils [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide](/img/structure/B2995420.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2995428.png)
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)


![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2995437.png)

